8-Bromo-5,6-dihydro-benzo[f]quinoline
CAS No.:
Cat. No.: VC13922064
Molecular Formula: C13H10BrN
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 8-bromo-5,6-dihydrobenzo[f]quinoline |
| Standard InChI | InChI=1S/C13H10BrN/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h1-2,4-5,7-8H,3,6H2 |
| Standard InChI Key | WSNZTTIWEUZRFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC=N2)C3=C1C=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
8-Bromo-5,6-dihydro-benzo[f]quinoline (C₁₃H₁₀BrN) features a bicyclic framework comprising a benzene ring fused to a partially hydrogenated pyridine ring. The bromine atom occupies the 8-position, while the 5,6-dihydro designation indicates saturation at the 5,6-bond of the quinoline system (Figure 1). This structural modification reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing reactivity for further functionalization .
Table 1: Key Structural and Physicochemical Properties
The canonical SMILES string (C1CC2=C(C=CC=N2)C3=C1C=C(C=C3)Br) encodes the bromine substitution pattern and dihydro saturation. X-ray crystallographic data remain unpublished, but comparative analysis with benzo[f]quinoline (melting point 89–91°C, boiling point 349°C) suggests that bromination and partial saturation likely increase molecular polarity and decrease volatility .
Spectroscopic Characterization
Though experimental spectral data for 8-bromo-5,6-dihydro-benzo[f]quinoline are scarce, its parent structure exhibits characteristic UV-Vis absorption bands at 270–310 nm attributable to π→π* transitions in the conjugated system . Bromine's heavy atom effect would be expected to enhance spin-orbit coupling, potentially making the compound amenable to phosphorescence studies. Nuclear magnetic resonance (NMR) predictions indicate diagnostic signals:
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¹H NMR: Aromatic protons downfield of δ 7.0 ppm, with upfield shifts for H5/H6 due to reduced ring current effects from partial saturation .
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¹³C NMR: Quaternary carbons adjacent to bromine at ~δ 130 ppm, consistent with C-Br coupling patterns observed in analogous brominated quinolines .
Synthesis and Derivatization
Synthetic Pathways
Route A: Bromination of Preformed Dihydroquinoline
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Hydrogenation of benzo[f]quinoline over Pd/C catalyst to yield 5,6-dihydrobenzo[f]quinoline.
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Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under radical conditions .
Route B: Cyclocondensation of Brominated Precursors
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Condensation of 2-bromoaniline with cyclohexenone derivatives via Friedländer synthesis.
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Subsequent dehydrogenation-aromatization controlled to maintain 5,6-saturation .
Microwave-assisted synthesis, as demonstrated for related benzo[c]quinoline derivatives, could optimize reaction times and yields compared to traditional thermal methods .
Physicochemical and Pharmacological Properties
Solubility and Stability
Predicted LogP values (estimated via fragment-based methods) suggest moderate lipophilicity (LogP ≈ 3.2), favoring membrane permeability but potentially limiting aqueous solubility. The dihydro moiety may enhance conformational flexibility compared to planar quinolines, affecting protein binding interactions . Accelerated stability studies under ICH guidelines are needed to evaluate degradation pathways, though brominated heterocycles generally exhibit good thermal stability .
Biological Activity
While direct bioactivity data for 8-bromo-5,6-dihydro-benzo[f]quinoline are unavailable, structural analogs demonstrate promising pharmacological profiles:
Table 2: Bioactive Analog Comparison
Molecular docking studies hypothesize that the bromine atom could mediate halogen bonding with target proteins, while the dihydro region may accommodate steric demands in binding pockets .
Applications and Future Directions
Medicinal Chemistry
The compound's scaffold shows potential for:
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Kinase Inhibitors: ATP-binding site targeting via planar aromatic interactions .
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Antimicrobial Agents: Disruption of microbial topoisomerases through intercalation .
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Diagnostic Probes: Bromine's radiopharmaceutical potential (e.g., ⁷⁶Br PET tracers).
Materials Science
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Organic Semiconductors: Extended π-system with bromine-induced dipole moments for charge transport .
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Metal-Organic Frameworks (MOFs): Nitrogen sites for coordinating metal nodes in porous materials .
Synthetic Challenges
Key unresolved issues include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume